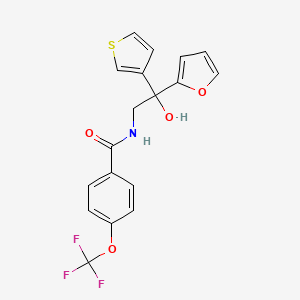![molecular formula C11H17ClN4O3 B2965715 2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide CAS No. 2411184-29-5](/img/structure/B2965715.png)
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'CTP' and is used in various biochemical and physiological studies. CTP is known for its ability to inhibit RNA polymerase III, which makes it an important tool for studying transcriptional regulation.
科学研究应用
CTP is widely used in scientific research, particularly in the field of transcriptional regulation. It is used as an inhibitor of RNA polymerase III, which is responsible for transcribing small non-coding RNAs. CTP has been used to study the regulation of RNA polymerase III transcription in various cellular processes, including cell growth and differentiation. It has also been used to investigate the role of RNA polymerase III in diseases such as cancer and viral infections.
作用机制
CTP inhibits RNA polymerase III by binding to the active site of the enzyme. This prevents the enzyme from synthesizing RNA, effectively shutting down transcription. CTP specifically targets the initiation phase of RNA synthesis, preventing the recruitment of the transcription factor TFIIIB to the promoter region of the gene.
Biochemical and Physiological Effects
The inhibition of RNA polymerase III by CTP has several biochemical and physiological effects. It leads to a reduction in the levels of small non-coding RNAs, which are important for various cellular processes. This can affect cell growth, differentiation, and survival. CTP has also been shown to have antiviral effects, particularly against hepatitis B virus, by inhibiting the transcription of viral RNA.
实验室实验的优点和局限性
One of the main advantages of using CTP in lab experiments is its specificity for RNA polymerase III. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. CTP is also relatively stable and can be easily synthesized in the lab.
However, there are some limitations to using CTP in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, CTP has a relatively short half-life, which can make it difficult to study long-term effects.
未来方向
There are several future directions for research involving CTP. One area of interest is the development of more potent and selective inhibitors of RNA polymerase III. This could lead to the development of new therapies for diseases such as cancer and viral infections. Another area of research is the study of the role of RNA polymerase III in various cellular processes, particularly in the context of disease. Finally, there is a need for more in-depth studies on the toxicity and long-term effects of CTP in cells and organisms.
Conclusion
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide, or CTP, is a valuable tool for studying transcriptional regulation in scientific research. Its ability to selectively inhibit RNA polymerase III has led to numerous applications in the study of cellular processes and disease. While there are some limitations to its use, CTP has significant potential for future research in this field.
合成方法
The synthesis of CTP involves several steps, starting with the preparation of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then reacted with (2R)-2-amino-3-chloropropanoic acid to form the amide bond. The resulting compound is then treated with methoxyacetaldehyde dimethyl acetal to form the oxolane ring, resulting in the final product, CTP.
属性
IUPAC Name |
2-chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O3/c1-7(12)11(17)13-3-8-4-16(15-14-8)9-5-19-6-10(9)18-2/h4,7,9-10H,3,5-6H2,1-2H3,(H,13,17)/t7?,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXJXVUIEYMXBG-RWBYNWAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2COCC2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC1=CN(N=N1)[C@@H]2COC[C@H]2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)
![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)
![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)
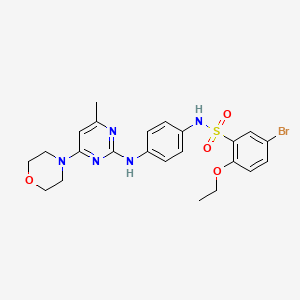
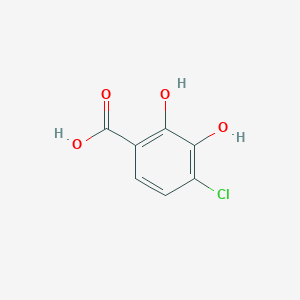

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)

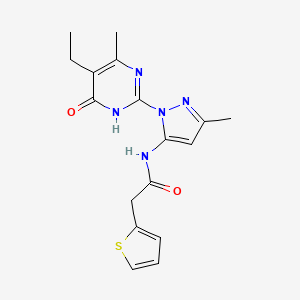
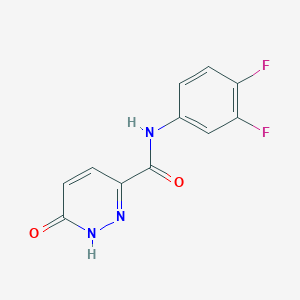
![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)
![3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2965652.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2965653.png)
